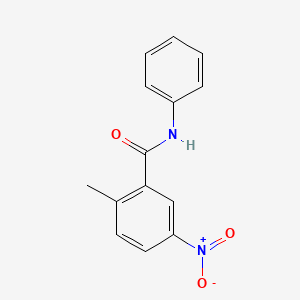

2-甲基-5-硝基-N-苯甲酰胺

描述

“2-Methyl-5-nitro-N-phenylbenzamide” is a chemical compound . It belongs to the class of organic compounds known as nitrobenzenes, which consist of a benzene ring with a carbon bearing a nitro group . The molecule contains a total of 32 bonds, including 20 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 nitro group (aromatic) .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-nitro-N-phenylbenzamide” is represented by the formula C14H12N2O3 . The structure includes a benzene ring with a carbon bearing a nitro group .科学研究应用

合成和化学性质

喹唑啉的合成:已经开发出一种从单取代芳烃合成 2-苯基-4-[(三异丙基甲硅烷基)甲基]喹唑啉的新方法,该方法涉及用特定化合物处理 N-苯甲酰胺。此过程在苯中在催化量的 CuBr 存在下发生,产生中等至良好的喹唑啉收率 (Ohta 等人,2010)。

光谱研究:已经对四种新的苯甲酰胺衍生物(包括 N-(4'-硝基)苯甲酰胺)在烃和弱极性溶剂中进行了光谱研究。这些研究表明,由于质子转移反应或扭曲的分子内电荷转移过程,一些衍生物在激发态中会发生构象变化 (Brozis 等人,1999)。

生物医学研究

- 抗惊厥活性:已经合成了一系列 4-硝基-N-苯甲酰胺并评估了它们的抗惊厥特性和神经毒性。其中一些化合物在小鼠的最大电休克诱发癫痫发作试验中显示出有效的结果,突出了它们在治疗癫痫发作中的潜力 (Bailleux 等人,1995)。

农业研究

- 杀菌活性:已经分析了新的 5-芳基偶氮-7-硝基-8-羟基喹啉的杀菌活性,包括 2-甲基-5-硝基苯并恶唑的衍生物。这些化合物对各种真菌培养物表现出显着的活性,表明它们在农业应用中的潜力 (Ustinov 等人,2019)。

安全和危害

作用机制

Target of Action

The primary targets of 2-Methyl-5-nitro-N-phenylbenzamide are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARδ . PPARs are members of the nuclear hormone receptor family, playing pivotal roles in regulating glucose and lipid metabolism as well as inflammation .

Mode of Action

2-Methyl-5-nitro-N-phenylbenzamide, also known as GW9662, is an antagonist of PPARγ . Instead of blocking the upregulation of perilipin 2 (plin2) expression, a well-known pparγ target, in thp-1 macrophages, the expression was concentration-dependently induced by gw9662 . This unexpected upregulation occurs in many human and murine macrophage cell models and also primary cells .

Biochemical Pathways

Profiling expression of PPAR target genes showed upregulation of several genes involved in lipid uptake, transport, and storage as well as fatty acid synthesis by GW9662 . This suggests that GW9662 affects the lipid metabolism pathway.

Result of Action

In line with the upregulation of PLIN2 protein, GW9662 elevated lipogenesis and increased triglyceride levels . This indicates that the compound significantly affects lipid metabolism in macrophages .

Action Environment

It’s important to note that experimental conditions can significantly affect the results of studies involving gw9662 .

属性

IUPAC Name |

2-methyl-5-nitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-10-7-8-12(16(18)19)9-13(10)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDDNGKLTLKFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665996 | |

| Record name | 2-Methyl-5-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

599171-08-1 | |

| Record name | 2-Methyl-5-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

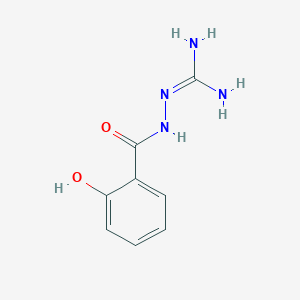

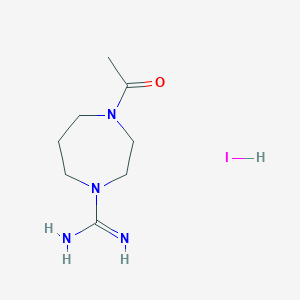

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine](/img/structure/B3146422.png)